molecular formula C10H17N3 B1452180 4-(1-ethyl-1H-pyrazol-4-yl)piperidine CAS No. 1248409-98-4

4-(1-ethyl-1H-pyrazol-4-yl)piperidine

Cat. No. B1452180
CAS RN: 1248409-98-4
M. Wt: 179.26 g/mol
InChI Key: RJJVORCLCTXFLM-UHFFFAOYSA-N
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Description

“4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is a chemical compound with the CAS Number: 1248409-98-4 . It has a molecular weight of 179.27 and its molecular formula is C10H17N3 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is 1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is an oil at room temperature .

Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibitors

The compound has been used in the design, synthesis, and biological evaluation of soluble epoxide hydrolase (sEH) inhibitors . These inhibitors are designed to reduce blood pressure elevation and inflammatory roles by acting as sEH inhibitors . Particularly, compounds containing a N-substituted piperidine ring with pyrazole (a five-membered polar heterocycle) as a pharmacophore lead for sEH inhibition have shown promising results .

Blood Pressure Regulation

The compound has been used in the development of novel analogues to reduce blood pressure elevation . This is achieved by inhibiting the sEH enzymes, which play a crucial role in blood pressure regulation .

Anti-Inflammatory Roles

The compound has been used in the development of novel analogues for anti-inflammatory roles . By acting as sEH inhibitors, these analogues can potentially reduce inflammation .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies are performed to understand the interactions of the compound with targeted proteins, providing useful insights into the design of novel analogues with increased potency .

Structure-Activity Relationships

The compound has been used in the study of structure-activity relationships . These studies provide useful insights into the classes of compounds and pave the way to design novel analogues with increased potency .

Biomedical Applications

The compound has been used in various biomedical applications . The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been studied extensively .

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively.

properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVORCLCTXFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-pyrazol-4-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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